molecular formula C12H11BrN4 B13297109 2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide

Cat. No.: B13297109
M. Wt: 291.15 g/mol
InChI Key: CFYWRBQTWQASAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide typically involves the reaction of pyrimidine derivatives with isoindoline derivatives under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize impurities. This could include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline or pyrimidine derivatives .

Scientific Research Applications

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical research.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide involves its interaction with specific molecular targets and pathwaysThis interaction can lead to changes in protein function and activity, which can be studied using proteomics techniques .

Comparison with Similar Compounds

Similar Compounds

    2-Pyrimidin-2-ylisoindoline: A similar compound without the imine group.

    Isoindoline derivatives: Compounds with similar isoindoline structures but different substituents.

    Pyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide is unique due to its specific combination of pyrimidine and isoindoline structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications, particularly in the field of proteomics .

Properties

Molecular Formula

C12H11BrN4

Molecular Weight

291.15 g/mol

IUPAC Name

2-pyrimidin-2-yl-3H-isoindol-1-imine;hydrobromide

InChI

InChI=1S/C12H10N4.BrH/c13-11-10-5-2-1-4-9(10)8-16(11)12-14-6-3-7-15-12;/h1-7,13H,8H2;1H

InChI Key

CFYWRBQTWQASAZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=NC=CC=N3.Br

Origin of Product

United States

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